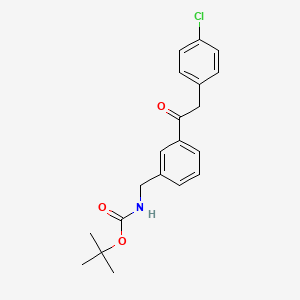

tert-Butyl 3-(2-(4-chlorophenyl)acetyl)benzylcarbamate

Description

tert-Butyl 3-(2-(4-chlorophenyl)acetyl)benzylcarbamate is a synthetic organic compound featuring a benzylcarbamate backbone modified with a tert-butyl protecting group and a 2-(4-chlorophenyl)acetyl substituent at the 3-position of the benzene ring. This structure confers unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The tert-butyl group enhances steric protection of the carbamate moiety, improving stability during reactions, while the 4-chlorophenylacetyl group may influence biological activity through hydrophobic interactions or receptor binding .

Properties

IUPAC Name |

tert-butyl N-[[3-[2-(4-chlorophenyl)acetyl]phenyl]methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClNO3/c1-20(2,3)25-19(24)22-13-15-5-4-6-16(11-15)18(23)12-14-7-9-17(21)10-8-14/h4-11H,12-13H2,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZENMWFAIHYXMMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C(=O)CC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70695765 | |

| Record name | tert-Butyl ({3-[(4-chlorophenyl)acetyl]phenyl}methyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017781-63-3 | |

| Record name | tert-Butyl ({3-[(4-chlorophenyl)acetyl]phenyl}methyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(2-(4-chlorophenyl)acetyl)benzylcarbamate typically involves multiple steps. One common method includes the protection of an amine group using a tert-butyl carbamate (Boc) group, followed by acylation with 4-chlorophenylacetyl chloride. The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(2-(4-chlorophenyl)acetyl)benzylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3-(2-(4-chlorophenyl)acetyl)benzylcarbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, the compound can be used to study enzyme interactions and protein modifications. Its ability to form stable carbamate bonds makes it useful in the development of enzyme inhibitors .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It can be used in the design of drugs targeting specific enzymes or receptors .

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-(4-chlorophenyl)acetyl)benzylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pathways involved depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

High-Similarity Analogues (Similarity Score ≥ 0.98)

The following compounds share structural homology with tert-Butyl 3-(2-(4-chlorophenyl)acetyl)benzylcarbamate, particularly in the benzylcarbamate core:

Research Findings :

- The substitution pattern (3- vs. 4-position) significantly impacts reactivity. For example, tert-Butyl 3-(aminomethyl)benzylcarbamate undergoes faster acylation than its 4-position analogue due to steric accessibility .

- The hydrochloride salt (1162645-96-6) exhibits 10-fold higher aqueous solubility compared to the neutral acetyl derivative, critical for in vivo applications .

Moderate-Similarity Analogues (Similarity Score 0.79–0.87)

These compounds retain partial structural elements but diverge in functional groups or backbone modifications:

Research Findings :

Low-Similarity Analogues (Similarity Score ≤ 0.79)

Compounds with divergent backbones but overlapping functional groups:

Research Findings :

- The cyclohexyl derivative (1190890-51-7) exhibits superior metabolic stability, attributed to reduced cytochrome P450 enzyme recognition .

Biological Activity

tert-Butyl 3-(2-(4-chlorophenyl)acetyl)benzylcarbamate is a synthetic compound recognized for its potential biological activities, particularly in the context of cancer research. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C20H22ClNO3

- Molar Mass : 359.85 g/mol

- CAS Number : 1017781-63-3

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. It has been studied for its effects on:

- STAT3 Signaling Pathway : Persistent activation of STAT3 is associated with tumorigenesis. Compounds targeting this pathway have shown promise in inhibiting cancer cell proliferation and inducing apoptosis .

- Antiproliferative Effects : Research indicates that derivatives of this compound exhibit low micromolar antiproliferative effects against breast cancer cell lines such as MDA-MB-231 and MCF-7, with IC50 values ranging from 4.90 μM to 10.07 μM .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The following observations have been made:

- Modification of the Carbamate Moiety : Variations in the substituents on the carbamate group significantly influence the antiproliferative potency against cancer cells. For example, certain N-substituted derivatives demonstrated enhanced activity compared to their N-Boc protected counterparts .

- Linker Variations : The introduction of different amino acid linkers between aromatic rings has yielded compounds with improved solubility and efficacy in inhibiting tumor growth in xenograft models .

Case Studies

Numerous studies have highlighted the efficacy of this compound in various cancer models:

- Breast Cancer Models : In vivo studies using MDA-MB-231 xenograft models showed significant tumor growth suppression when treated with this compound, indicating its potential as a therapeutic agent for aggressive breast cancers .

- Mechanistic Studies : A study demonstrated that specific modifications to the compound enhanced its ability to inhibit STAT3 promoter activity, leading to reduced cell viability and increased apoptosis in cancer cell lines .

Comparative Analysis

The following table summarizes the biological activity of this compound compared to related compounds:

| Compound | IC50 (μM) | Target | Activity |

|---|---|---|---|

| This compound | 4.90 - 10.07 | MDA-MB-231 | Antiproliferative |

| Compound A | 6.77 | MDA-MB-231 | Antiproliferative |

| Compound B | 5.02 | MCF-7 | Antiproliferative |

Q & A

Q. Advanced

- Molecular Docking : Screens potential interactions with biological targets (e.g., enzymes) to prioritize synthetic analogs .

- Reactivity Descriptors : Calculate Fukui indices or frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Retrosynthetic Software (e.g., Chematica): Generates feasible synthetic routes based on known reaction databases .

What are the documented applications of this compound in medicinal chemistry?

Basic

The compound serves as:

- Enzyme inhibitor precursor : Modified to target proteases or kinases via its acetylbenzyl group .

- Anticancer agent : Derivatives show activity in apoptosis induction pathways in vitro .

- Antibacterial scaffold : Structural analogs disrupt bacterial cell wall synthesis .

How to troubleshoot low yields in coupling reactions involving this compound?

Advanced

Low yields often stem from steric hindrance or poor leaving-group activation. Solutions include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.